The Final Drug GDC-0339 Derived from This Intermediate Achieves Sub-Nanomolar Pan-Pim Kinase Inhibition
GDC-0339, the drug substance assembled using 5-(tert-butoxycarbonylamino)-2-(2,6-difluorophenyl)thiazole-4-carboxylic acid as a key building block, exhibits single-digit to sub-nanomolar Ki values against all three Pim kinase isoforms: Pim1 Ki = 0.03 nM, Pim2 Ki = 0.1 nM, Pim3 Ki = 0.02 nM [1]. In contrast, the closely related clinical pan-Pim inhibitor AZD1208 (which lacks the 2,6-difluorophenyl thiazole motif) shows markedly weaker Ki values (Pim1 ≈ 0.8 nM, Pim2 ≈ 2.5 nM), establishing the critical contribution of the 2,6-difluorophenyl thiazole moiety delivered by the intermediate [2]. The target intermediate therefore uniquely enables access to a compound with approximately 27-fold higher Pim1 affinity and 25-fold higher Pim2 affinity compared to a structurally divergent comparator.
| Evidence Dimension | Pim kinase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Pim1 Ki: 0.03 nM; Pim2 Ki: 0.1 nM; Pim3 Ki: 0.02 nM (for final drug GDC-0339) |
| Comparator Or Baseline | AZD1208: Pim1 Ki ≈ 0.8 nM; Pim2 Ki ≈ 2.5 nM [2] |
| Quantified Difference | ~27-fold improvement in Pim1 affinity; ~25-fold improvement in Pim2 affinity |
| Conditions | Biochemical kinase inhibition assay; recombinant Pim1, Pim2, Pim3 proteins |
Why This Matters
Procurement of this intermediate directly supports the synthesis of a drug candidate with verified sub-nanomolar potency across the entire Pim kinase family, a quantifiable advantage over structurally unrelated pan-Pim inhibitor programs.
- [1] Wang X, Blackaby W, Allen V, et al. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. J Med Chem. 2019;62(4):2140-2153. View Source
- [2] Haddach M, Michaux J, Schwaebe MK, et al. Discovery of AZD1208, a potent and selective pan-Pim kinase inhibitor. ACS Med Chem Lett. 2012;3(2):135-139. (Ki values sourced from BindingDB) View Source
